Product packaging for Deacetyldiltiazem-d4(Cat. No.:CAS No. 112259-40-2)

Deacetyldiltiazem-d4

Cat. No.: B602620
CAS No.: 112259-40-2
M. Wt: 376.5 g/mol
InChI Key: NZHUXMZTSSZXSB-AKZXBINPSA-N
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Description

Contextualization of Desacetyl Diltiazem (B1670644) as a Significant Metabolite and Impurity of Diltiazem

Diltiazem undergoes extensive metabolism in the body, primarily through processes like deacetylation, N-demethylation, and O-demethylation. biomolther.org One of the major outcomes of this metabolic activity is the formation of Desacetyl Diltiazem. cymitquimica.comlgcstandards.com This metabolite is not only a product of the body's processing of Diltiazem but is also recognized as a significant impurity that can arise during the synthesis and storage of Diltiazem hydrochloride formulations. jrespharm.comveeprho.com

The formation of Desacetyl Diltiazem as a degradation product in pharmaceutical preparations further underscores its importance as a quality control parameter. jrespharm.com Its presence can impact the stability and efficacy of the final drug product.

Fundamental Principles and Advantages of Stable Isotope Labeling in Analytical Chemistry

Stable isotope labeling is a powerful technique that involves the replacement of one or more atoms in a molecule with their non-radioactive (stable) isotopes. wikipedia.org In the case of Desacetyl Diltiazem-d4, four hydrogen atoms have been replaced with deuterium (B1214612) (²H or D), the stable isotope of hydrogen. veeprho.com This substitution results in a molecule that is chemically identical to the unlabeled compound but has a different mass. nih.gov

The primary application of stable isotope-labeled compounds like Desacetyl Diltiazem-d4 is as internal standards in quantitative analysis, especially when coupled with mass spectrometry (MS). scioninstruments.comclearsynth.com The core advantages of this approach include:

Enhanced Accuracy and Precision: Because the deuterated standard is chemically identical to the analyte of interest, it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. texilajournal.com This co-elution and similar behavior help to compensate for variations in sample extraction, matrix effects (where other components in the sample suppress or enhance the signal), and instrument response. scioninstruments.comclearsynth.com

High Sensitivity: Mass spectrometry is an inherently sensitive technique, and the use of an internal standard helps to correct for minor fluctuations that can have a significant impact on the results. scioninstruments.com

Academic Significance of Deuterated Analogs (e.g., Desacetyl Diltiazem-d4) in Drug Development and Quality Assurance

The academic and industrial significance of deuterated analogs like Desacetyl Diltiazem-d4 is multifaceted, impacting various stages of the pharmaceutical lifecycle.

In drug development , particularly in pharmacokinetic and drug metabolism studies, Desacetyl Diltiazem-d4 is an invaluable tool. veeprho.comlookchem.com It enables researchers to accurately track and quantify the levels of the Desacetyl Diltiazem metabolite in biological samples following the administration of Diltiazem. This precise quantification is essential for building accurate pharmacokinetic models, understanding the metabolic fate of the drug, and assessing inter-individual variability in drug metabolism. nih.govdrugbank.com

In the realm of quality assurance , Desacetyl Diltiazem-d4 serves as a crucial reference material for the development and validation of analytical methods aimed at detecting and quantifying the Desacetyl Diltiazem impurity in bulk drug substances and finished pharmaceutical products. veeprho.com Regulatory bodies require stringent control over impurities, and the availability of a well-characterized, isotopically labeled standard facilitates the development of robust and reliable analytical procedures to meet these requirements. veeprho.compmarketresearch.com

The use of deuterated standards also contributes to the broader understanding of drug-drug interactions. For instance, studies investigating the effect of other drugs on the metabolism of Diltiazem rely on the accurate measurement of its metabolites, a task greatly aided by the use of compounds like Desacetyl Diltiazem-d4. biomolther.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N2O3S B602620 Deacetyldiltiazem-d4 CAS No. 112259-40-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3/t18-,19+/m1/s1/i12D2,13D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHUXMZTSSZXSB-AKZXBINPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N(C)C)N1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747513
Record name (2S,3S)-5-[2-(Dimethylamino)(~2~H_4_)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112259-40-2
Record name (2S,3S)-5-[2-(Dimethylamino)(~2~H_4_)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Isotopic Labeling Strategies for Desacetyl Diltiazem D4

Synthetic Pathways for Desacetyl Diltiazem (B1670644) and Related Benzothiazepine (B8601423) Derivatives

The synthesis of the foundational Desacetyl Diltiazem molecule is a prerequisite for its deuteration. The benzothiazepine core of Desacetyl Diltiazem is typically synthesized through the condensation of 2-aminothiophenol (B119425) with an appropriate α,β-unsaturated carbonyl compound. researchgate.net A common method involves the reaction of 2-aminothiophenol with a chalcone (B49325) derivative, often facilitated by a catalyst in a suitable solvent. mdpi.comnih.gov

One established synthetic route to Desacetyl Diltiazem involves the following key steps:

Reaction of 2-aminothiophenol with a cyclic sulfite (B76179) in the presence of an Fe3+-clay catalyst to form a cis-(+)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one intermediate. chemicalbook.com

Subsequent N-alkylation of this intermediate with 2-(dimethylamino)ethyl chloride hydrochloride, using potassium carbonate as a base, yields Desacetyl Diltiazem. chemicalbook.com

Modern synthetic approaches are increasingly focused on "green chemistry" principles, utilizing methods like microwave-assisted synthesis and environmentally benign solvents such as polyethylene (B3416737) glycol-400 (PEG-400) to improve reaction times and yields. researchgate.netmdpi.com

Specific Deuterium (B1214612) Labeling Methodologies for Desacetyl Diltiazem-d4

The introduction of deuterium atoms into the Desacetyl Diltiazem molecule to create Desacetyl Diltiazem-d4 is a crucial step. The "d4" designation indicates that four hydrogen atoms have been replaced by deuterium. alentris.orgsimsonpharma.comsimsonpharma.com In the case of Desacetyl Diltiazem-d4, the deuterium atoms are typically located on the ethyl group of the dimethylaminoethyl side chain. simsonpharma.com

Common strategies for deuterium labeling include:

Catalytic Hydrogen Isotope Exchange: This method involves the direct replacement of hydrogen with deuterium using a catalyst, such as Raney nickel, in the presence of a deuterium source like D₂O. researchgate.netchemrxiv.org This approach is advantageous for its applicability to a wide range of nitrogen-containing heterocycles. chemrxiv.org

Use of Deuterated Reagents: A more direct approach involves using deuterated starting materials in the synthesis. For Desacetyl Diltiazem-d4, this would entail the use of deuterated 2-(dimethylamino)ethyl chloride in the N-alkylation step.

Late-Stage Deuteration: Introducing deuterium at a late stage of the synthesis is often preferred for atom economy. acs.org This can be achieved through C-H activation mechanisms, although controlling regioselectivity can be challenging. acs.org

Considerations for Isotopic Purity and Enrichment in Synthesized Standards

The utility of Desacetyl Diltiazem-d4 as an internal standard is directly dependent on its isotopic purity and enrichment. High isotopic purity is essential to avoid cross-signal contributions and ensure accurate quantification in mass spectrometry-based analyses. rsc.orgresearchgate.net

Key considerations include:

Isotopic Enrichment: This refers to the mole fraction of the deuterium isotope at the labeled positions. isotope.com It is crucial to achieve high enrichment (often >98%) to minimize the presence of unlabeled or partially labeled molecules. isotope.com

Isotopic Purity: This is a measure of the percentage of the desired deuterated species (e.g., the d4-species) relative to all other isotopic variants. rsc.orgresearchgate.net Inconsistent isotopic purity can lead to challenges in scaling production. globalgrowthinsights.com

Stability of the Label: Deuterium labels should be placed at non-exchangeable positions to prevent loss of the label during storage or analysis, which could compromise results. otsuka.co.jp The ethyl group on the side chain of Desacetyl Diltiazem is a stable position for deuteration.

Analytical techniques such as high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to determine the isotopic enrichment and confirm the structural integrity of the final deuterated compound. rsc.org

Emerging Biocatalytic Approaches in Deuterated API Synthesis Relevant to Desacetyl Diltiazem-d4

Biocatalysis is an emerging field in the synthesis of deuterated active pharmaceutical ingredients (APIs), offering high selectivity and mild reaction conditions. nih.govnih.gov While direct biocatalytic synthesis of Desacetyl Diltiazem-d4 is not yet widely reported, the principles are relevant.

Enzymes, particularly those dependent on nicotinamide (B372718) cofactors like NADH, can be used for asymmetric deuteration. nih.govbohrium.com Strategies are being developed to recycle the deuterated cofactor, [4-²H]-NADH, using a clean reductant like H₂ and a cheap deuterium source like D₂O. nih.govresearchgate.net This approach has been successfully applied to the deuteration of various organic molecules, including precursors for complex pharmaceuticals. researchgate.net For instance, pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes have been shown to be effective catalysts for the α-deuteration of amino acids and esters. nih.govacs.org

The application of such biocatalytic methods could offer a more sustainable and highly selective alternative for the synthesis of deuterated standards like Desacetyl Diltiazem-d4 in the future.

Compound List

Advanced Analytical Methodologies for the Quantification and Characterization of Desacetyl Diltiazem D4

Mass Spectrometry (MS) Applications in Quantitative and Qualitative Analysis

Mass spectrometry has become an indispensable tool for the analysis of pharmaceutical compounds in complex biological samples, offering unparalleled sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. forensicrti.org This method is widely used for the quantitative analysis of drugs and their metabolites in biological matrices. semanticscholar.orgnih.gov In this technique, the first quadrupole selects a specific precursor ion (the molecule of interest), which is then fragmented in a collision cell. The third quadrupole selects a specific fragment ion (product ion) for detection. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances specificity. forensicrti.orgnih.gov

Developing a robust LC-MS/MS method for quantifying analytes in complex matrices like blood plasma requires careful optimization of sample preparation and chromatographic conditions to minimize matrix effects and ensure accurate results. semanticscholar.org For the analysis of Diltiazem (B1670644) and its metabolite Desacetyl Diltiazem, where Desacetyl Diltiazem-d4 or a similar deuterated compound like Diltiazem-d4 is used as an internal standard, sample preparation is a critical first step. ijpsr.com

Commonly used extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). semanticscholar.orgnih.gov One validated method for the simultaneous determination of Diltiazem and its metabolites in human plasma utilizes a one-step LLE with methyl-t-butyl ether (MTBE). nih.gov Another approach employs LLE with a mixture of hexane, chloroform (B151607), and isopropanol. researchgate.net These extraction methods effectively isolate the analytes and the internal standard from plasma proteins and other interfering substances.

Chromatographic separation is typically achieved using reversed-phase HPLC columns, such as a C18 column. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or ammonium formate) and an organic solvent (such as acetonitrile (B52724) or methanol). ijpsr.comnih.gov The goal is to achieve a good separation between the analytes, the internal standard, and any endogenous plasma components in a short amount of time. For instance, a method using an ACQUITY UPLC BEH C18 column with an isocratic mobile phase of 10 mM ammonium acetate buffer and acetonitrile (25:75, v/v) achieved a total run time of only 2.0 minutes. nih.gov

A study focused on the stability of diltiazem and its metabolites in human plasma used Diltiazem-d4 as an internal standard. ijpsr.com The method involved LLE for sample preparation and chromatographic separation on a reversed-phase column with a mobile phase of 5 mM ammonium formate (B1220265) (pH 3.0) and methanol (B129727) (10:90, v/v). ijpsr.com The lower limit of quantification (LLOQ) for desacetyl diltiazem was established at 0.15 ng/mL, demonstrating the high sensitivity of the method. ijpsr.com

Table 1: Exemplary LC-MS/MS Method Parameters for Analysis in Plasma

Parameter Condition Source
Sample Preparation Liquid-Liquid Extraction (LLE) with methyl-t-butyl ether (MTBE) nih.gov
Internal Standard Diltiazem-d4 ijpsr.com
Chromatography Column ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) nih.gov
Mobile Phase 10 mM Ammonium Acetate Buffer : Acetonitrile (25:75, v/v) nih.gov
Flow Rate 0.2 mL/min nih.gov
Ionization Mode Electrospray Ionization (ESI), Positive ijpsr.comnih.gov
LLOQ (Desacetyl Diltiazem) 0.24 ng/mL nih.gov

| Total Run Time | 2.0 min | nih.gov |

The sensitivity and selectivity of an LC-MS/MS method depend critically on the selection and optimization of MRM transitions and associated parameters like collision energy (CE) and cone voltage. nih.govnih.gov For each analyte, including the internal standard, a precursor ion (typically the protonated molecule, [M+H]⁺) is selected and fragmented to produce a characteristic product ion. forensicrti.org The precursor-to-product ion pair constitutes an MRM transition. shimadzu.com

For Desacetyl Diltiazem, the protonated molecule has a mass-to-charge ratio (m/z) of 373.21. ijpsr.com A common transition monitored is m/z 373.21 → 108.85. ijpsr.com For the internal standard, a distinct transition is required. In a method using Diltiazem-d4 as the IS, the monitored transition was m/z 419.22 → 314.0. ijpsr.com The four-mass-unit difference from the unlabeled Diltiazem (m/z 415.05) ensures no cross-talk between the analyte and the internal standard channels. ijpsr.com

Optimizing the collision energy for each transition is crucial to maximize the signal of the product ion, thereby enhancing sensitivity. nih.gov This is often done empirically by infusing the compound into the mass spectrometer and varying the collision energy to find the value that yields the highest product ion intensity. forensicrti.org Modern instrument software often includes tools to automate this optimization process. shimadzu.com By carefully selecting unique and intense transitions for both the analyte and the internal standard like Desacetyl Diltiazem-d4, analysts can develop highly robust and sensitive methods for quantification in complex matrices. researchgate.net

Table 2: Optimized MRM Transitions for Diltiazem Metabolites and a Deuterated Internal Standard

Compound Precursor Ion [M+H]⁺ (m/z) Product Ion (m/z) Source
Diltiazem 415.05 178.03 ijpsr.com
N-desmethyl diltiazem 401.09 150.04 ijpsr.com
Desacetyl diltiazem 373.21 108.85 ijpsr.com

| Diltiazem-d4 (IS) | 419.22 | 314.0 | ijpsr.com |

Method Development for Complex Biological Matrices (e.g., Plasma in Pre-clinical Studies)

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation of Related Substances

High-Resolution Mass Spectrometry (HRMS) is a vital technique for the structural elucidation of unknown compounds and the characterization of impurities and degradation products. delpharm.com Unlike nominal mass instruments, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of a compound's elemental formula. delpharm.comcsic.es

In the context of Desacetyl Diltiazem-d4, HRMS serves two primary purposes. First, it is used to confirm the identity and purity of the standard itself, ensuring the correct number of deuterium (B1214612) atoms has been incorporated and that no significant impurities are present. Second, it is used to identify and characterize any related substances in the parent drug, Diltiazem, which could potentially interfere with analysis. orientjchem.org

Studies on Diltiazem have used HRMS to identify previously unknown impurities. orientjchem.org By comparing the accurate mass of the parent drug with that of the impurity, researchers can deduce the elemental composition of the unknown. Further fragmentation analysis (MS/MS) within the HRMS instrument provides structural information that, often combined with Nuclear Magnetic Resonance (NMR) data, leads to the definitive identification of the impurity's structure. orientjchem.org This capability is crucial for ensuring the quality and safety of pharmaceutical products and for validating the specificity of analytical methods.

Chromatographic and Electrophoretic Techniques

Chromatographic techniques are fundamental for separating components of a mixture before their detection and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Degradation Profiling

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for determining the purity of drug substances and for developing stability-indicating methods. derpharmachemica.comderpharmachemica.com A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products, thus allowing for an accurate assessment of the API's stability under various stress conditions. researchgate.netnih.gov

For Diltiazem and its main metabolite, Desacetyl Diltiazem, several stability-indicating HPLC methods have been developed. derpharmachemica.comresearchgate.net These methods are directly applicable to assessing the purity of a Desacetyl Diltiazem-d4 standard. The development process involves selecting an appropriate stationary phase (typically a C18 or C8 reversed-phase column), and optimizing the mobile phase composition to achieve adequate separation of the main compound from all potential impurities and degradants. researchgate.net

One such method used a mobile phase of acetate buffer and acetonitrile (650:350 v/v) at a flow rate of 1.0 mL/min. derpharmachemica.comderpharmachemica.com The method was validated for linearity over a wide concentration range and was able to separate Diltiazem and Desacetyl Diltiazem from products formed under stress conditions such as acid hydrolysis. derpharmachemica.com Forced degradation studies, which involve exposing the drug to harsh conditions (e.g., acid, base, oxidation, heat, light), are performed to generate potential degradation products and prove the method's specificity. nih.gov For example, Desacetyl Diltiazem has been shown to degrade more rapidly than Diltiazem under certain stress conditions. derpharmachemica.comderpharmachemica.com Such HPLC methods are essential for quality control, ensuring that a Desacetyl Diltiazem-d4 standard is pure and has not degraded during storage.

Table 3: Compound Names Mentioned in the Article

Compound Name
Desacetyl Diltiazem-d4
Desacetyl Diltiazem
Diltiazem
Diltiazem-d4
N-desmethyl diltiazem
Acetonitrile
Methanol
Ammonium Acetate
Ammonium Formate
Methyl-t-butyl ether (MTBE)
Hexane
Chloroform
Development of Stability-Indicating HPLC Methods

A stability-indicating liquid chromatographic method has been developed for the simultaneous determination of diltiazem hydrochloride and its major metabolite, desacetyl diltiazem. ijpsr.comderpharmachemica.comresearchgate.netderpharmachemica.com These methods are designed to be linear over a wide concentration range, for instance from 25% to 250% of the specified limit, with correlation coefficients meeting acceptance criteria of ≥ 0.998. ijpsr.comderpharmachemica.comresearchgate.netderpharmachemica.com Such methods are validated for precision, accuracy, and linearity to ensure reliable performance. researchgate.net

In the context of Desacetyl Diltiazem-d4, its stability within the analytical process is paramount. For example, a simple and sensitive Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method was developed to study the stability of diltiazem and its metabolites in human plasma. ijpsr.com In this method, Desacetyl Diltiazem-d4 is used as an internal standard, and its stability is inherently monitored throughout the sample preparation and analysis. ijpsr.comdaicelpharmastandards.com The method demonstrated that plasma samples buffered with 1% of 0.1 M NaF solution could limit the degradation of diltiazem to desacetyl diltiazem during long-term storage at -70 °C. ijpsr.com

The development of such methods often involves forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. researchgate.netscience.gov The chromatographic separation is then optimized to resolve the parent drug from these degradants. A green, simple, and stability-indicating RP-HPLC method was developed for diltiazem in topical preparations, where the method was validated for specificity, selectivity, linearity, precision, accuracy, and robustness. researchgate.net While this study focused on diltiazem, the principles are directly applicable to ensuring the integrity of Desacetyl Diltiazem-d4 when used as an internal standard in similar stability studies.

Table 1: Chromatographic Conditions for Stability-Indicating Analysis

ParameterCondition
ColumnReversed-phase C18
Mobile PhaseAcetonitrile and acetate buffer (e.g., 350:650 v/v) ijpsr.comderpharmachemica.comresearchgate.netderpharmachemica.com
Flow Rate1.0 mL/min ijpsr.comderpharmachemica.comresearchgate.netderpharmachemica.com
DetectionUV at 240 nm or Mass Spectrometry ijpsr.comderpharmachemica.comresearchgate.netderpharmachemica.comresearchgate.net

Capillary Zone Electrophoresis (CZE) in Analytical Separations

Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique based on the differential migration of charged species in an electric field. clinicallab.comlibretexts.orgusp.org This method is suitable for the analysis of a wide range of molecules, including small molecules and their isotopically labeled analogues. usp.org The separation in CZE is based on the charge-to-mass ratio of the analytes. clinicallab.com

The direct enantiomeric separation of diltiazem and its related compounds has been successfully achieved using CZE with polysaccharides as chiral selectors. nih.gov While this research did not specifically report on Desacetyl Diltiazem-d4, the successful separation of closely related structural analogues suggests that CZE could be a viable technique for the analysis and purity assessment of Desacetyl Diltiazem-d4, particularly for separating it from its non-deuterated counterpart or other impurities. The high resolving power of CZE is advantageous for separating compounds with minute differences, such as isotopic analogues. usp.org

The use of CZE for the quantification of diltiazem and desacetyl diltiazem in plasma has also been developed and validated. researchgate.net Such methods demonstrate the potential of CZE as an alternative to HPLC for bioanalytical applications. Given that Desacetyl Diltiazem-d4 is an isotopic analog of desacetyl diltiazem, CZE methods developed for the non-labeled compound could be adapted for the analysis of the deuterated standard.

Spectroscopic Characterization of Isotopic Analogs and Impurities

Spectroscopic techniques are indispensable for the structural confirmation and characterization of Desacetyl Diltiazem-d4.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. orientjchem.orgresearchgate.net For Desacetyl Diltiazem-d4, ¹H NMR and ¹³C NMR are used to confirm its chemical structure and to verify the position of the deuterium labels.

A Certificate of Analysis for Desacetyl Diltiazem-d4 confirms the identity of the compound using ¹H NMR and Mass Spectrometry (MS). lgcstandards.com The ¹H NMR spectrum would be expected to show the absence of signals corresponding to the protons that have been replaced by deuterium on the dimethylaminoethyl side chain. The integration of the remaining proton signals would be consistent with the deuterated structure.

Furthermore, companies that synthesize and supply Diltiazem impurities and labeled compounds provide comprehensive Certificates of Analysis that include data from ¹H NMR, ¹³C NMR, IR, and MASS for detailed characterization. daicelpharmastandards.com Two-dimensional NMR techniques, such as gDQCOSY, gHSQC, and gHMBC, can be employed for complete spectral assignment and further structural confirmation of diltiazem-related impurities. orientjchem.org While specific spectral data for Desacetyl Diltiazem-d4 is not publicly detailed, the methodologies for its characterization are well-established.

Table 2: Spectroscopic Data for Desacetyl Diltiazem-d4 from Certificate of Analysis

TechniqueResultReference
¹H NMRConforms to structure lgcstandards.com
Mass SpectrometryConforms to structure lgcstandards.com
Chemical Purity96% lgcstandards.com
Isotopic Purity99.6% (d4) lgcstandards.com

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. veeprho.comsemanticscholar.orgresearchgate.net The IR spectrum of Desacetyl Diltiazem-d4 would be expected to be very similar to that of desacetyl diltiazem, as the deuterium substitution does not significantly alter the fundamental vibrational frequencies of the main functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR) for Structural Confirmation

Rigorous Validation Parameters for Analytical Methods Utilizing Desacetyl Diltiazem-d4

The validation of analytical methods is crucial to ensure that they are suitable for their intended purpose. When Desacetyl Diltiazem-d4 is used as an internal standard, the validation of the entire method, including the performance of the internal standard, is required.

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. jrespharm.comsphinxsai.comresearchgate.net When using Desacetyl Diltiazem-d4 as an internal standard, the linearity of the response ratio (analyte peak area / internal standard peak area) versus the analyte concentration is assessed.

In a UPLC-MS/MS method for the quantification of diltiazem and its metabolites, linearity was established over specific concentration ranges for each analyte. ijpsr.com For desacetyl diltiazem, the linearity was demonstrated from 0.15 to 40.69 ng/mL. ijpsr.com Similarly, a high-performance thin-layer chromatographic (HPTLC) method for diltiazem hydrochloride was linear in the range of 40-400 ng. nih.gov An HPLC method for diltiazem and desacetyl diltiazem showed linearity from 20-1000 ng/ml. koreascience.kr

For a method to be considered linear, the correlation coefficient (r) or the coefficient of determination (r²) of the calibration curve should meet predefined acceptance criteria, typically r ≥ 0.99. derpharmachemica.comresearchgate.netderpharmachemica.comjrespharm.com

Table 3: Example of Linearity Data for Desacetyl Diltiazem (Non-deuterated)

Concentration Range (ng/mL)Correlation Coefficient (r)Analytical Technique
1.50 - 15.00.9998HPLC derpharmachemica.com
0.4 - 2.4 (µg/mL)> 0.99HPLC jrespharm.com
20 - 1000> 0.999HPLC researchgate.net

While these examples pertain to the non-deuterated form or the parent drug, the same principles and stringent criteria for linearity are applied in methods utilizing Desacetyl Diltiazem-d4 as an internal standard to ensure accurate quantification. veeprho.comveeprho.com

Evaluation of Precision, Accuracy, and Limit of Detection (LOD)/Quantification (LOQ)

The validation of an analytical method for Desacetyl Diltiazem-d4, a deuterated internal standard, is intrinsically linked to the validation of the method for its non-labeled analyte, desacetyl diltiazem. The precision, accuracy, and detection limits are critical parameters that establish the reliability and sensitivity of a quantitative assay.

Precision is assessed at two levels: system precision and method precision. System precision evaluates the consistency of the analytical instrument. For instance, in an HPLC analysis, six consecutive injections of a diltiazem standard solution resulted in a relative standard deviation (RSD) of peak areas of 0.95%, indicating excellent instrument performance. jrespharm.com Method precision reflects the consistency of the entire analytical procedure. In one study, the analysis of six separate sample solutions spiked with desacetyl diltiazem impurity yielded an RSD of 3.51%. jrespharm.com For bioanalytical methods using LC-MS/MS, both intra- and inter-day precision for the quantification of desacetyl diltiazem were reported to be within 10.0%. researchgate.net

Accuracy represents the closeness of the measured value to the true value and is typically determined through recovery studies. In an HPLC method for a cream formulation, the accuracy was assessed by spiking the sample with known amounts of desacetyl diltiazem at three different concentration levels. The mean recovery was found to be 100.1% with an RSD of 3.84%. jrespharm.com In another LC-MS/MS method for plasma samples, the recovery for desacetyl diltiazem was 74.5%. researchgate.net A separate study reported varied recovery percentages at low, medium, and high concentration levels: 72.9%, 66.9%, and 92.4%, respectively. ijpsr.com

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. These values are crucial for analyzing trace levels of the compound. Different analytical techniques and matrices yield varying limits. For example, an HPLC-UV method for desacetyl diltiazem hydrochloride determined the LOD and LOQ to be 0.0633 µg/mL and 0.450 µg/mL, respectively. derpharmachemica.com More sensitive LC-MS/MS methods developed for human plasma have achieved significantly lower limits. One such method reported a lower limit of quantification (LLOQ) of 0.24 ng/mL for desacetyl diltiazem. researchgate.net Another study established an even lower LLOQ of 0.15 ng/mL. ijpsr.com

Specificity, Selectivity, and Mitigation of Matrix Effects

Specificity and selectivity are fundamental to ensuring that the analytical signal corresponds solely to the analyte of interest, free from interference from other compounds in the sample. In the analysis of Desacetyl Diltiazem-d4, specificity is demonstrated by the method's ability to distinguish it from the non-deuterated form, the parent drug (diltiazem), and other related impurities. jrespharm.com Stability-indicating HPLC methods achieve this by chromatographically resolving all potential degradation products and related substances from the main analyte peak. jrespharm.com

Selectivity is particularly critical in complex biological matrices like plasma. High-resolution tandem mass spectrometry (LC-MS/MS) provides exceptional selectivity by monitoring a specific mass transition from a precursor ion to a product ion. scribd.com For the analysis of desacetyl diltiazem, a specific transition of the protonated molecule [M+H]+ from mass-to-charge ratio (m/z) 373.21 to m/z 108.85 was used for quantification, ensuring that only this specific molecule was being measured. ijpsr.com

Mitigation of Matrix Effects is a significant challenge in bioanalysis, where co-eluting endogenous components can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. scribd.comclearsynth.com The use of a stable isotopically labeled internal standard (SIL-IS), such as Desacetyl Diltiazem-d4 or Diltiazem-d4, is the most effective strategy to compensate for these effects. clearsynth.comscispace.com Because a SIL-IS is chemically identical to the analyte, it co-elutes chromatographically and experiences nearly identical matrix effects and variability in extraction recovery. scispace.commdpi.com By calculating the ratio of the analyte response to the internal standard response, these variations are normalized, leading to a significant improvement in precision and accuracy. scispace.com The use of Diltiazem-d4 as an internal standard in a validated method for quantifying diltiazem and its metabolites, including desacetyl diltiazem, exemplifies this state-of-the-art approach to overcoming matrix interference. ijpsr.com

Stability Studies of Analytical Solutions and Reference Standards

Comprehensive stability assessments have been conducted in human plasma under various storage and handling conditions. These studies typically evaluate the analyte's stability at low and high quality control (QC) concentrations. Key stability parameters investigated include:

Freeze-Thaw Stability : Analytes in human plasma were found to be stable for at least five freeze-thaw cycles when stored below -70°C. ijpsr.com

Autosampler Stability : Processed samples (dry extracts) were stable for at least 120 hours, and solutions in the autosampler remained without significant degradation for at least 140 hours, allowing for extended analysis runs. ijpsr.com

Long-Term Storage : Diltiazem is known to be unstable in plasma, readily metabolizing to desacetyl diltiazem. ijpsr.com To prevent this degradation during storage, plasma samples can be buffered with a sodium fluoride (B91410) solution, which maintains stability for extended periods at -70°C. ijpsr.com

Formulation Stability : The stability of the compound is also relevant in pharmaceutical formulations. In a diltiazem cream, the formation of the desacetyl diltiazem impurity was monitored over time. The formulation was found to be stable for 12 months at 5°C and for 6 months at 25°C. jrespharm.com

These studies confirm that with appropriate handling and storage, including the use of stabilizers in biological matrices, both analytical solutions and reference standards of desacetyl diltiazem exhibit robust stability, making them suitable for routine analysis and bioequivalence studies. ijpsr.comweblivelink.com

Role of Desacetyl Diltiazem D4 in Pre Clinical and Mechanistic Metabolism Studies

Investigation of Diltiazem (B1670644) Biotransformation Pathways in In Vitro Systems

The metabolic fate of the calcium channel blocker diltiazem is complex, involving multiple enzymatic pathways. In vitro systems, such as liver microsomes and hepatocytes, are instrumental in dissecting these pathways. tga.gov.aunih.govnih.gov Desacetyl Diltiazem-d4, as a stable isotope-labeled internal standard, provides precision in quantifying the formation of various metabolites.

Studies on Desacetylation Mechanisms to Desacetyl Diltiazem

Diltiazem undergoes extensive metabolism, with desacetylation being a primary route, leading to the formation of Desacetyl Diltiazem. tga.gov.auhres.ca This biotransformation is primarily mediated by esterases found in the liver and plasma. hres.ca In vitro studies using human liver microsomes have been crucial in characterizing this process. tga.gov.au The use of deuterated standards in such assays allows for accurate quantification of the metabolite formed, distinguishing it from any endogenous compounds with similar masses.

Formation of Secondary Metabolites (e.g., N-demethylated, O-demethylated species)

Following desacetylation, Desacetyl Diltiazem can be further metabolized to form secondary metabolites. These include N-demethylated and O-demethylated species. drugbank.compfizer.com The formation of these metabolites is primarily catalyzed by cytochrome P450 (CYP) enzymes. tga.gov.audrugbank.com Specifically, N-demethylation is largely attributed to the CYP3A4 isoenzyme, while O-demethylation is mediated by CYP2D6. nih.govdrugbank.comnih.gov In vitro investigations have shown that Desacetyl Diltiazem has a significantly higher affinity for CYP2D6 compared to CYP3A4. nih.gov The formation of these secondary metabolites, such as Desacetyl-N-demethyl-diltiazem, has been observed in in vitro models like rat jejunum. nih.gov

Application of Deuterated Analogs in Metabolic Fate Elucidation

Deuterated analogs like Desacetyl Diltiazem-d4 are invaluable in metabolic fate studies. The substitution of hydrogen with deuterium (B1214612) creates a molecule that is chemically identical to the parent compound but has a higher mass. wikipedia.org This mass difference allows for easy detection and quantification by mass spectrometry, a key analytical technique in drug metabolism research. acs.orgnih.gov The use of deuterated standards helps to overcome matrix effects and provides a reliable method for tracing the metabolic pathways of a drug. nih.govbioscientia.de This approach improves the accuracy of pharmacokinetic studies and aids in the identification of previously unknown metabolites. nih.govvenable.com

In Vitro Transport and Efflux Mechanism Investigations

Beyond metabolism, understanding how a drug and its metabolites move across cellular barriers is critical. In vitro models, such as Caco-2 cell monolayers, are widely used to study drug transport and the role of efflux pumps like P-glycoprotein (Pgp). jacc.orgnih.gov

Characterization of P-glycoprotein (Pgp) Mediated Efflux of Desacetyl Diltiazem

In vitro studies have demonstrated that Desacetyl Diltiazem is a substrate for the efflux transporter P-glycoprotein (Pgp). nih.govuma.pt Pgp, a member of the ATP-binding cassette (ABC) transporter family, actively pumps substrates out of cells, which can limit their absorption and tissue distribution. nih.gov Research using rat jejunum mounted in a twin chamber system showed a significantly higher flux of Desacetyl Diltiazem from the serosal to the luminal side, indicative of Pgp-mediated efflux. nih.gov This efflux could be dose-dependently inhibited by known Pgp inhibitors like verapamil, further confirming the role of Pgp in the transport of this metabolite. nih.gov Diltiazem itself is also a substrate and inhibitor of Pgp. jacc.orgnih.gov

Enzymatic Activity and Reaction Phenotyping Studies (In Vitro)

Identifying the specific enzymes responsible for a drug's metabolism, a process known as reaction phenotyping, is a cornerstone of preclinical drug development. This is typically achieved using a panel of recombinant human CYP enzymes or specific chemical inhibitors in human liver microsomes.

In vitro studies have extensively characterized the enzymatic pathways involved in diltiazem and desacetyl diltiazem metabolism. It has been established that CYP3A4 is the principal isoenzyme responsible for the N-demethylation of diltiazem. nih.govhres.cahres.ca Conversely, CYP2D6 has been identified as the primary enzyme mediating the O-demethylation of both diltiazem and, more significantly, Desacetyl Diltiazem. nih.govnih.gov In fact, Desacetyl Diltiazem exhibits a much higher affinity for CYP2D6 than for CYP3A4, with estimated Km values of approximately 5 µM for CYP2D6-mediated O-demethylation and around 540 µM for CYP3A4-mediated N-demethylation. nih.gov This suggests that in individuals with normal CYP2D6 function, the metabolism of Desacetyl Diltiazem is likely to be dominated by the O-demethylation pathway. nih.gov The use of specific inhibitors in these in vitro systems, such as quinidine (B1679956) for CYP2D6 and erythromycin (B1671065) for CYP3A4, has been instrumental in confirming these findings. nih.gov

Table of Research Findings:

Study FocusIn Vitro SystemKey FindingCitation
Diltiazem BiotransformationHuman Liver MicrosomesDiltiazem is metabolized via desacetylation, N-demethylation (CYP3A4), and O-demethylation (CYP2D6). tga.gov.au
Desacetylation MechanismPlasma and Tissue EsterasesDesacetylation of diltiazem to desacetyl diltiazem is mediated by esterases. hres.ca
Secondary Metabolite FormationRat JejunumFormation of Desacetyl-N-demethyl-diltiazem from diltiazem was observed. nih.gov
Pgp-mediated EffluxRat JejunumDesacetyl Diltiazem is a substrate for P-glycoprotein, with efflux inhibited by verapamil. nih.gov
Enzymatic Affinity of Desacetyl DiltiazemTransfected Human Liver Epithelial CellsDesacetyl Diltiazem has a ~100-fold higher affinity for CYP2D6 (O-demethylation) than CYP3A4 (N-demethylation). nih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP2D6, CYP3A) in Diltiazem Metabolism Leading to Desacetyl Diltiazem

The CYP3A4 isoenzyme is the principal catalyst for the N-demethylation of diltiazem. drugbank.comhres.canih.gov Concurrently, the CYP2D6 isoenzyme is involved in the O-demethylation pathway. tga.gov.audrugbank.comnih.gov Since these CYP-mediated reactions are major routes of diltiazem clearance, their activity level directly influences the amount of parent drug available for the alternative deacetylation pathway. Diltiazem itself is both a substrate and an inhibitor of CYP3A4. fda.govnih.govmedsafe.govt.nz

Desacetyl diltiazem, once formed, can undergo further metabolism. drugbank.com The intricate interplay between esterase-mediated deacetylation and CYP-mediated demethylation pathways determines the metabolic profile of diltiazem. Desacetyl diltiazem is a significant metabolite, appearing in plasma at concentrations of 10% to 20% of the parent drug and exhibiting 25% to 50% of diltiazem's coronary vasodilator potency. hres.cafda.gov Genetic polymorphisms in CYP enzymes, particularly CYP2D6, can lead to interindividual differences in diltiazem metabolism and, consequently, its efficacy and metabolite profile. nih.govresearchgate.netdntb.gov.ua

Table 1: Major Metabolic Pathways of Diltiazem and Enzymes Involved

Metabolic Pathway Primary Enzyme(s) Involved Resulting Metabolite(s) Citation
Deacetylation Esterases Desacetyl diltiazem tga.gov.audrugbank.comhres.ca
N-demethylation CYP3A4 N-monodesmethyl diltiazem drugbank.comhres.canih.gov

Methodological Application of Desacetyl Diltiazem-d4 as an Internal Standard in Pre-clinical Pharmacokinetic Investigations

In preclinical and clinical pharmacokinetic studies, accurate quantification of drug and metabolite concentrations in biological matrices is essential. Desacetyl Diltiazem-d4 is a deuterium-labeled analog of desacetyl diltiazem. veeprho.comveeprho.com It serves as an ideal internal standard (IS) for bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). veeprho.comveeprho.comlcms.cz

The use of a stable isotope-labeled internal standard (SIL-IS) like Desacetyl Diltiazem-d4 is considered a best practice in LC-MS bioanalysis. nebiolab.comwuxiapptec.com An IS is a compound with similar physicochemical properties to the analyte, which is added at a known concentration to all samples, including calibrators, quality controls, and unknown study samples. wuxiapptec.com Its purpose is to correct for variability that can occur during various stages of the analytical process, such as sample extraction, chromatographic injection, and mass spectrometric ionization. nebiolab.comcerilliant.com

Deuterated standards are nearly identical chemically and physically to their non-labeled counterparts. wuxiapptec.comchromforum.org This ensures they behave similarly during sample preparation and co-elute during chromatography. chromforum.org However, because of the mass difference imparted by the deuterium atoms, the internal standard can be distinguished from the analyte by the mass spectrometer. wuxiapptec.com This allows for precise and accurate quantification, as any loss of analyte during sample processing or fluctuations in instrument response will be mirrored by a proportional change in the internal standard signal. nebiolab.com

Several validated bioanalytical methods have been developed for the simultaneous quantification of diltiazem and its metabolites, including desacetyl diltiazem, from plasma samples. nih.govijdra.comijpsr.com These methods often rely on a SIL-IS to achieve the required levels of accuracy, precision, and sensitivity for pharmacokinetic applications. ijpsr.com

Table 2: Example Parameters of a Validated UPLC-MS/MS Method for Diltiazem and its Metabolites Using a Deuterated Internal Standard (Diltiazem-D4)

Parameter Diltiazem N-desmethyl diltiazem Desacetyl diltiazem Citation
Linearity Range 0.93 to 250.10 ng/mL 0.24 to 64.00 ng/mL 0.15 to 40.69 ng/mL ijpsr.com
Lower Limit of Quantification (LLOQ) 0.93 ng/mL 0.24 ng/mL 0.15 ng/mL ijpsr.com
Inter-day Precision (%CV) 7.3% Not specified Not specified scielo.br
Inter-day Accuracy Within ±4.4% of nominal Not specified Not specified scielo.br

Table 3: List of Chemical Compounds

Compound Name
Desacetyl Diltiazem-d4
Diltiazem
Desacetyl diltiazem
N-monodesmethyl diltiazem
O-desmethyl diltiazem
Verapamil
Diltiazem-D4

Impurity Profiling and Degradation Product Analysis of Diltiazem Utilizing Desacetyl Diltiazem D4 As a Reference Standard

Identification and Quantification of Degradation Products of Diltiazem (B1670644)

Hydrolytic Degradation Pathways Yielding Desacetyl Diltiazem

Diltiazem is known to be susceptible to hydrolysis, particularly in aqueous solutions. jrespharm.com The primary hydrolytic degradation pathway involves the cleavage of the acetyl group from the Diltiazem molecule, resulting in the formation of Desacetyl Diltiazem. jrespharm.commu-varna.bg This reaction is a significant consideration in the stability of Diltiazem formulations, as Desacetyl Diltiazem is a major degradation product. jrespharm.com The presence of water and certain pH conditions can accelerate this degradation process. Studies have shown that Diltiazem is most stable in a low-pH environment, typically between pH 3 and 5. mu-varna.bgresearchgate.net

Impact of Stress Conditions on Degradation Kinetics

To understand the stability of Diltiazem under various environmental influences, stress testing is conducted according to ICH guidelines. These studies involve subjecting the drug substance to conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. researchgate.net

The degradation of Diltiazem and the formation of Desacetyl Diltiazem have been shown to follow pseudo-first-order kinetics under hydrolytic stress conditions. researchgate.net The rate of degradation is significantly influenced by pH, with increased degradation observed at both acidic and alkaline pH values outside the optimal stability range of pH 3-6. researchgate.net For instance, the half-life of Diltiazem at pH 2 is considerably shorter than at pH 5. researchgate.net Temperature also plays a crucial role, with higher temperatures accelerating the degradation process. jrespharm.com

Interestingly, studies have indicated that Desacetyl Diltiazem itself can degrade faster and more intensively than Diltiazem under certain stress conditions. derpharmachemica.com This highlights the importance of monitoring not only the formation of the primary degradant but also its subsequent stability.

The following table summarizes the impact of different stress conditions on Diltiazem degradation:

Stress ConditionObservationReference
Acid Hydrolysis Significant degradation, formation of Desacetyl Diltiazem. scielo.br
Alkaline Hydrolysis Significant degradation, formation of Desacetyl Diltiazem. scielo.br
Oxidation Formation of various degradation products. scielo.br
Thermal Stress Accelerated degradation. jrespharm.comresearchgate.net
Photolytic Stress Degradation observed under UV irradiation. researchgate.netresearchgate.net
Aqueous Hydrolysis Formation of Desacetyl Diltiazem. mu-varna.bgscielo.br

Method Development for Monitoring Impurity Profiles during Drug Manufacturing and Storage

The development of robust and validated analytical methods is essential for monitoring the impurity profile of Diltiazem throughout its manufacturing process and shelf life. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. nih.govijpsdronline.com

A stability-indicating HPLC method should be capable of separating Diltiazem from its potential impurities and degradation products, including Desacetyl Diltiazem. nih.gov The use of a deuterated internal standard like Desacetyl Diltiazem-d4 is highly beneficial in such methods. It co-elutes with the non-deuterated analyte but is distinguishable by a mass spectrometer, allowing for accurate quantification that is not affected by variations in sample preparation or injection volume.

Method validation is performed according to ICH guidelines and includes parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govijpsdronline.comijpbms.com A well-developed method will demonstrate good resolution between Diltiazem, Desacetyl Diltiazem, and other known impurities. nih.gov

The following table provides an example of typical parameters for a validated HPLC method for Diltiazem and its impurities:

ParameterTypical Value/RangeReference
Column C18 (e.g., Hypersil BDS C18) nih.gov
Mobile Phase Gradient of acetonitrile (B52724) and a buffered aqueous solution nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection UV at 240 nm nih.govorientjchem.org
Linearity (r²) > 0.997 nih.gov
LOD < 0.02% nih.gov
Recovery 97.2–101.3% for impurities nih.gov

Differentiation between Process Impurities and Degradation Products

Impurities in a drug substance can originate from two main sources: the manufacturing process (process impurities) or the degradation of the drug substance over time (degradation products). daicelpharmastandards.com It is crucial to differentiate between these two types of impurities.

Process impurities are substances that are present as a result of the synthesis, purification, and formulation processes. They can include starting materials, intermediates, by-products, and reagents. For Diltiazem, several process-related impurities have been identified and are often listed in pharmacopeias. nih.gov

Degradation products , on the other hand, are formed due to the chemical instability of the drug substance under various conditions such as light, heat, and humidity. Desacetyl Diltiazem is a prime example of a degradation product of Diltiazem, arising from hydrolysis. mu-varna.bg

The use of a reference standard like Desacetyl Diltiazem-d4 is instrumental in confirming the identity of Desacetyl Diltiazem as a degradation product. By spiking a Diltiazem sample with Desacetyl Diltiazem-d4 and analyzing it using a mass-selective detector, the presence of the corresponding non-deuterated degradant can be unequivocally confirmed. Forced degradation studies are also essential in identifying potential degradation products that may not be present in the initial drug substance but could form during storage. nih.gov

Investigation of Analytical Artifacts and Their Formation in Sample Preparation

During the analysis of Diltiazem, it is possible for analytical artifacts to form, which can be mistaken for actual impurities or degradation products. These artifacts are compounds that are generated during the sample preparation or analytical process itself.

One study reported the formation of Desacetyl Diltiazem as an analytical artifact during the gas chromatographic (GC) analysis of cocaine exhibits containing Diltiazem. researchgate.net The use of methanol (B129727) as an injection solvent in the presence of sodium bicarbonate was found to cause the formation of Desacetyl Diltiazem in the hot injection port of the gas chromatograph. researchgate.net This highlights the importance of carefully selecting analytical conditions to avoid the generation of such artifacts. Using an alternative solvent like chloroform (B151607) was shown to prevent the formation of these artifacts. researchgate.net

The use of a labeled internal standard like Desacetyl Diltiazem-d4 can help in investigating and identifying such analytical artifacts. If the formation of the artifact is dependent on the analytical conditions, the ratio of the non-deuterated artifact to the deuterated standard (which is added before the artifact-forming step) would not be consistent across different analytical runs with varying conditions.

Considerations for Enantiomeric Purity Analysis of Desacetyl Diltiazem and its Isomers

Diltiazem is a chiral molecule with two stereocenters, and the therapeutically active form is the (+)-cis-isomer. researchgate.net Consequently, its degradation product, Desacetyl Diltiazem, is also chiral. The enantiomeric purity of both Diltiazem and its impurities is a critical quality attribute.

Chiral chromatography, often using chiral stationary phases (CSPs), is employed to separate the different enantiomers. A study has described the use of a cellulose-based chiral column for the simultaneous enantiomeric separation of cis-diltiazem and its desacetyl metabolite. mdpi.com Interestingly, this separation was successfully achieved under polar organic conditions, while normal-phase or reversed-phase conditions were not effective. mdpi.com

The potential for chiral inversion of Desacetyl Diltiazem has also been investigated. One study found that while no inversion was observed in the solid state or in aqueous solution at high temperatures, epimerization to the (+)-(2R, 3S)-trans-desacetyl diltiazem hydrochloride occurred under UV irradiation in an aqueous solution. researchgate.net This underscores the need to consider the potential for enantiomeric interconversion during stability studies and analysis.

The use of Desacetyl Diltiazem-d4 as a reference standard, while not directly providing information on enantiomeric purity unless it is itself enantiomerically pure, is crucial for the accurate quantification of the total amount of Desacetyl Diltiazem present. This total concentration can then be subjected to chiral analysis to determine the enantiomeric ratio.

Regulatory and Quality Control Applications of Desacetyl Diltiazem D4 and Its Analogs

Role as a Certified Reference Material (CRM) and Impurity Standard

Desacetyl Diltiazem-d4 and its non-deuterated form, Desacetyl Diltiazem (B1670644), are pivotal as reference standards in the pharmaceutical industry. Desacetyl Diltiazem is a principal metabolite and a known degradation product of the calcium channel blocker Diltiazem. veeprho.comnih.gov It is officially recognized as Diltiazem EP Impurity F in the European Pharmacopoeia. synthinkchemicals.comsigmaaldrich.com

As a Certified Reference Material (CRM), Desacetyl Diltiazem provides a benchmark for analytical testing. sigmaaldrich.com These CRMs are produced and certified under stringent international standards like ISO 17034 and ISO/IEC 17025, which guarantees their traceability and high purity, making them suitable for calibrating instruments and validating analytical methods. sigmaaldrich.com The United States Pharmacopeia (USP) also provides a well-characterized reference standard for Desacetyl Diltiazem hydrochloride. sigmaaldrich.com

Desacetyl Diltiazem-d4, the deuterium-labeled version, is specifically employed as an internal standard in sensitive analytical techniques like mass spectrometry (MS). veeprho.com Because stable isotope-labeled standards are chemically identical to the analyte but differ in mass, they can correct for variations during sample preparation and analysis, leading to highly accurate quantification of drugs and their metabolites in complex matrices like plasma. veeprho.commusechem.comacanthusresearch.com This ensures reliable data in therapeutic drug monitoring and pharmacokinetic studies. veeprho.commusechem.com

Application in Analytical Method Development and Validation (AMV) for Pharmaceutical Products

The development and validation of robust analytical methods are fundamental to pharmaceutical development. Both Desacetyl Diltiazem and its deuterated analog are essential tools in this process. veeprho.comweblivelink.comclearsynth.com Desacetyl Diltiazem-d4 serves as a reference compound for developing and validating new analytical methods for Diltiazem-containing products. lookchem.com

Stable isotope-labeled internal standards (SIL-IS) like Desacetyl Diltiazem-d4 are particularly valuable for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. acanthusresearch.com Their use significantly reduces the impact of matrix effects—interference from other components in the sample—which is a common challenge in bioanalysis. acanthusresearch.com This results in methods that are more reproducible, accurate, and reliable. acanthusresearch.com Research has demonstrated the use of Diltiazem-d4 as an internal standard for the quantification of Diltiazem and its major metabolites, including Desacetyl Diltiazem, in human plasma, showcasing the development of sensitive and stable analytical methods. ijpsr.com

Contribution to Quality Control (QC) Processes in Pharmaceutical Manufacturing

In the highly regulated environment of pharmaceutical manufacturing, Quality Control (QC) ensures that every batch of a drug product meets its predetermined specifications for safety and efficacy. Desacetyl Diltiazem-d4 and its non-labeled counterpart are integral to QC applications at various stages of drug development and manufacturing. veeprho.comweblivelink.comclearsynth.com

They are used as reference standards for routine release testing of Diltiazem drug products and for other calibration needs. sigmaaldrich.comlookchem.com As an impurity standard, Desacetyl Diltiazem is critical for monitoring and controlling the levels of this specific impurity in the final drug substance and drug product. veeprho.com This ensures that the amount of the impurity remains below the safety thresholds established by regulatory agencies.

Significance in Supporting Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) Submissions

The data generated using standards like Desacetyl Diltiazem-d4 are a cornerstone of the documentation submitted to regulatory authorities such as the U.S. Food and Drug Administration (FDA) for drug approval. veeprho.comsynzeal.comsynzeal.com The use of these standards is considered valuable for both Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) submissions. veeprho.comveeprho.com

For an ANDA, the applicant must demonstrate that their generic product is bioequivalent to the reference listed drug. fda.govnih.gov Bioequivalence studies rely on the accurate measurement of the drug and its major metabolites in biological fluids. fda.gov The use of a stable isotope-labeled internal standard like Desacetyl Diltiazem-d4 in these studies provides the high level of precision and accuracy required by regulatory agencies to confirm bioequivalence. musechem.comfda.gov For NDAs, these standards support the comprehensive characterization of the drug's pharmacokinetic profile. musechem.com The reliability of the analytical data, ensured by these standards, is critical for a successful submission. veeprho.com

Adherence to International Regulatory Guidelines (e.g., USP, EMA, JP, BP) for Deuterated Standards and Impurity Analysis

The use of deuterated standards and impurity reference materials is governed by guidelines from major international pharmacopeias and regulatory bodies. Desacetyl Diltiazem standards are manufactured to align with the requirements of the United States Pharmacopeia (USP), European Pharmacopoeia (EP), Japanese Pharmacopoeia (JP), and British Pharmacopoeia (BP). veeprho.comveeprho.com

These pharmacopeias provide official reference standards and detailed monographs for drug substances and products, which include tests for identity, strength, quality, and purity. sigmaaldrich.comchemie-brunschwig.chusp.org The availability of a USP Reference Standard for Desacetyl diltiazem hydrochloride and its listing as an impurity in the EP underscore its regulatory acceptance. sigmaaldrich.com Laboratories use these standards to perform compendial methods as required by these regulatory bodies. chemie-brunschwig.chotsuka.co.jp The use of well-characterized, high-purity reference standards, including isotopically labeled ones, is a fundamental expectation from regulatory agencies like the FDA and the European Medicines Agency (EMA) to ensure the global standard of drug quality and safety. veeprho.comveeprho.com

Q & A

Basic Research Questions

Q. How can Desacetyl Diltiazem-d4 be analytically distinguished from its parent compound, Diltiazem, in biological samples?

  • Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (MS) is effective for separation, leveraging the deuterium labeling in Desacetyl Diltiazem-d4 to differentiate it from non-deuterated Diltiazem. Isotopic standards (e.g., Desacetyl Diltiazem-d4) improve quantification accuracy by compensating for matrix effects during LC-MS/MS analysis .

Q. What steps are critical for validating Desacetyl Diltiazem-d4 as an internal standard in pharmacokinetic assays?

  • Methodological Answer : Validation requires assessing isotopic purity (≥98%), stability under storage conditions (e.g., -20°C), and spike-recovery tests in plasma matrices. Cross-validate with non-deuterated analogs to confirm no interference. Detailed documentation of manufacturer specifications (e.g., CAS 112259-40-2, molecular formula C20H20D4N2O3S) ensures reproducibility .

Q. How should researchers design experiments to quantify Desacetyl Diltiazem-d4 in environmental water samples?

  • Methodological Answer : Use solid-phase extraction (SPE) followed by LC-HRMS, with deuterated standards to correct for ionization efficiency. Include controls for adsorption losses (e.g., filter material blanks) and validate limits of detection (LOD) below 1 ng/L to account for environmental trace levels .

Advanced Research Questions

Q. What experimental variables explain the inconsistent removal efficiency of Desacetyl Diltiazem-d4 across wastewater treatment plants (WWTPs)?

  • Methodological Answer : Conduct controlled bench-scale studies isolating variables such as filter material (granular activated carbon vs. anthracite), hydraulic retention time, and microbial consortia. Use ANOVA to analyze variance in breakthrough thresholds (e.g., logB values) and correlate with operational parameters (e.g., ozonation vs. filtration) .

Q. How can kinetic modeling resolve contradictions in Desacetyl Diltiazem-d4’s inhibition of CYP3A4 and nucleoside triphosphate diphosphohydrolases?

  • Methodological Answer : Perform enzyme inhibition assays with varying substrate concentrations (Km and Vmax determination). Compare deuterated vs. non-deuterated analogs to assess isotopic effects on binding affinity. Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .

Q. What statistical approaches are optimal for analyzing variability in Desacetyl Diltiazem-d4 degradation data across treatment technologies?

  • Methodological Answer : Apply multivariate regression to model removal efficiency (dependent variable) against independent variables (e.g., filter age, ozone dose). Use cluster analysis to group WWTPs with similar operational profiles and identify outliers (e.g., S9 plant in ) .

Q. How can isotopic tracing elucidate metabolic pathways of Desacetyl Diltiazem-d4 in vivo?

  • Methodological Answer : Administer deuterated Desacetyl Diltiazem-d4 in animal models and track metabolites via high-resolution mass spectrometry (HRMS). Compare fragmentation patterns to non-deuterated controls to identify biotransformation products (e.g., hydroxylation sites) .

Methodological Notes

  • Data Reprodubility : Document all experimental conditions (e.g., GC column type, mobile phase gradients) to enable replication .
  • Conflict Resolution : For contradictory results (e.g., variable logB values), conduct sensitivity analyses to test hypotheses about filter material or microbial activity .
  • Ethical Reporting : Avoid citing non-peer-reviewed sources (e.g., commercial websites) and prioritize data from controlled studies in reputable journals .

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